molecular formula C20H30ClN3O4S B11342540 1-[(2-chlorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide

Cat. No.: B11342540
M. Wt: 444.0 g/mol
InChI Key: COBKKWVHOBAAAL-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the morpholine group, and the attachment of the chlorophenyl group. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Morpholine Group: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.

    Attachment of Chlorophenyl Group: This can be done through sulfonylation reactions using chlorophenylmethanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine ring.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. This uniqueness may result in different reactivity, binding affinity, and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C20H30ClN3O4S

Molecular Weight

444.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H30ClN3O4S/c21-19-5-2-1-4-18(19)16-29(26,27)24-10-6-17(7-11-24)20(25)22-8-3-9-23-12-14-28-15-13-23/h1-2,4-5,17H,3,6-16H2,(H,22,25)

InChI Key

COBKKWVHOBAAAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCCN2CCOCC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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